

An In-depth Technical Guide to Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate

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Compound of Interest

Compound Name:	Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Cat. No.:	B145276

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate, a β -keto ester derivative of methyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthesis protocol, estimated physicochemical properties, and potential biological activities based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing a starting point for further investigation and application of this compound.

Introduction and IUPAC Nomenclature

The compound of interest, **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**, is more systematically named according to IUPAC nomenclature as Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate. This name accurately describes the molecular structure, which consists of a methyl benzoate core functionalized at the para (4-position) with a methoxycarbonylacetyl group. This structure places it in the class of β -keto esters, which are known for their utility as intermediates in organic synthesis.

Molecular Structure:

Physicochemical Properties

Direct experimental data for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate is not readily available in the current literature. The following table summarizes the estimated and known properties of this compound and a closely related analog, Methyl 4-acetylbenzoate.[\[1\]](#)[\[2\]](#)[\[3\]](#) These estimated values are based on the expected influence of the additional methoxycarbonyl group.

Property	Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate (Estimated)	Methyl 4-acetylbenzoate (Known)
Molecular Formula	C12H12O5	C10H10O3 [1] [3]
Molecular Weight	236.22 g/mol	178.18 g/mol [1] [2] [3]
Appearance	White to off-white solid	White to pale yellow amorphous powder [1]
Melting Point	100-110 °C	93-96 °C [1]
Boiling Point	> 300 °C	~270 °C (rough estimate) [1]
Solubility	Soluble in chloroform, methanol (sightly)	Soluble in chloroform, methanol (sightly) [1]
CAS Number	Not assigned	3609-53-8 [1] [3]

Proposed Synthesis Protocol: Claisen Condensation

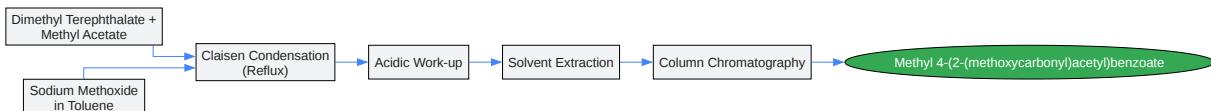
A robust and widely used method for the synthesis of β -keto esters is the Claisen condensation.[\[4\]](#) This approach is proposed for the synthesis of Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate using dimethyl terephthalate and methyl acetate as starting materials.

Experimental Protocol

- Preparation of Reactants:

- Dissolve sodium methoxide (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Prepare a solution of dimethyl terephthalate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous toluene.
- Reaction:
 - Heat the sodium methoxide suspension to reflux.
 - Add the solution of dimethyl terephthalate and methyl acetate dropwise to the refluxing mixture over a period of 1-2 hours.
 - Continue refluxing the reaction mixture for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding a dilute solution of hydrochloric acid or acetic acid until the mixture is neutral.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

Synthesis Workflow Diagram

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Caption: Proposed synthesis workflow for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate.

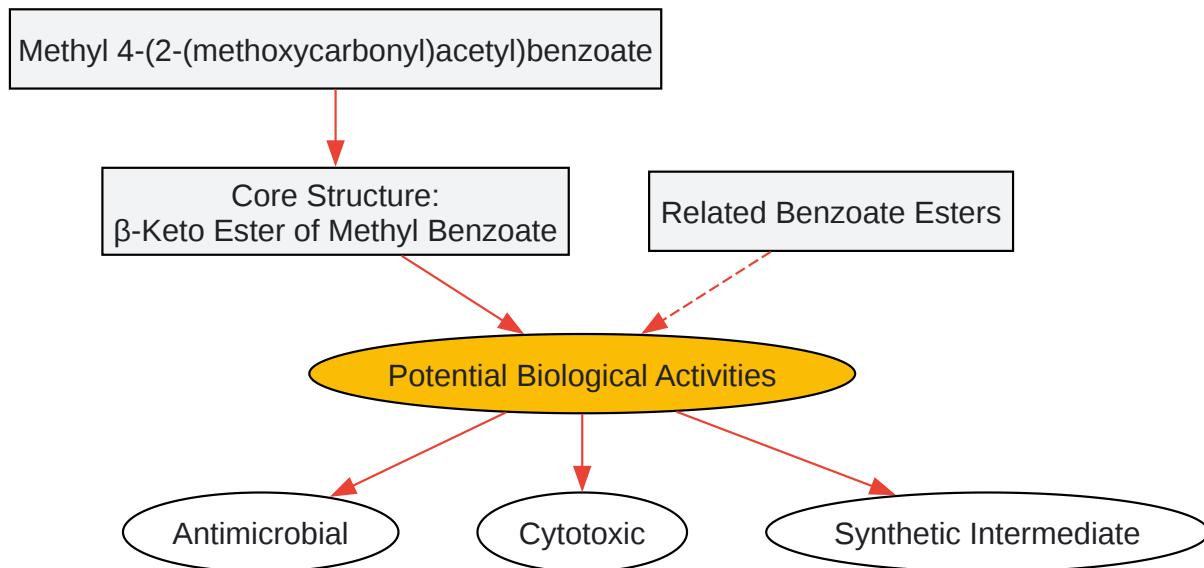
Potential Biological Activity and Applications

While specific biological data for Methyl 4-(2-(methoxycarbonyl)acetyl)benzoate is not available, the broader class of benzoate ester derivatives has shown a range of biological activities.^[5] Research on analogous compounds suggests potential for antimicrobial and cytotoxic effects.^[5] The presence of the β -keto ester functionality also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex, biologically active molecules, including heterocyclic compounds.

Areas for Future Research

- Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.
- Cytotoxicity Assays: Testing against various cancer cell lines to explore its potential as an anticancer agent.
- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in disease pathways.
- Synthetic Intermediate: Utilizing the compound in the synthesis of novel pharmaceutical agents.

Logical Relationship Diagram



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